molecular formula C21H19N3O5 B11382303 Methyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Methyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11382303
M. Wt: 393.4 g/mol
InChI Key: CHTDZFSIBIURGH-UHFFFAOYSA-N
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Description

METHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of METHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxyphenylhydrazine with methyl 2-formylbenzoate under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized to form the dihydropyridazine ring. The final product is obtained after purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

METHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Scientific Research Applications

METHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

METHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE can be compared with other similar compounds such as:

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 2-[[1-(4-ethoxyphenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19N3O5/c1-3-29-15-10-8-14(9-11-15)24-13-12-18(25)19(23-24)20(26)22-17-7-5-4-6-16(17)21(27)28-2/h4-13H,3H2,1-2H3,(H,22,26)

InChI Key

CHTDZFSIBIURGH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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